(S)-3-Methyl-2-((methylamino)methyl)butanoic acid
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Overview
Description
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is a chiral compound with significant interest in various scientific fields. It is a derivative of the amino acid alanine, with a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-((methylamino)methyl)butanoic acid typically involves the alkylation of alanine derivatives. One common method includes the use of methylamine as a reagent, which reacts with an appropriate precursor under controlled conditions to introduce the methylamino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and potential neurotoxic effects.
Medicine: Investigated for its potential involvement in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism by which (S)-3-Methyl-2-((methylamino)methyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. It can cross the blood-brain barrier and is believed to interfere with normal neuronal function, potentially leading to neurotoxicity. The exact pathways and molecular targets are still under investigation, but it is known to form a reservoir in proteins, leading to slow release over time .
Comparison with Similar Compounds
Similar Compounds
β-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid with similar neurotoxic properties.
Sarcosine: A derivative of glycine with a methyl group attached to the nitrogen atom.
Dimethylglycine: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is unique due to its specific chiral configuration and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylaminomethyl)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(4-8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
SGDFFWYZHGKHGX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CNC)C(=O)O |
Canonical SMILES |
CC(C)C(CNC)C(=O)O |
Origin of Product |
United States |
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